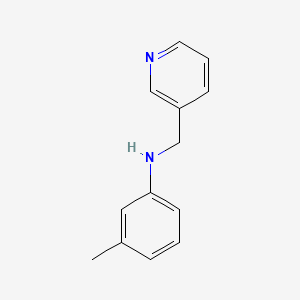

3-methyl-N-(pyridin-3-ylmethyl)aniline

Description

Properties

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQHHRCTMUGBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s aniline ring undergoes EAS due to the electron-donating NH group, while the pyridine ring remains less reactive due to electron-withdrawing effects.

| Electrophile | Position | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitronium ion | Para to NH₂ (aniline) | HNO₃/H₂SO₄, 0–5°C | 3-Methyl-4-nitro-N-(pyridin-3-ylmethyl)aniline | 72% | |

| Bromine | Ortho to NH₂ (aniline) | Br₂/FeBr₃, CH₂Cl₂, RT | 5-Bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline | 65% | |

| Sulfonic acid | Meta to CH₃ (aniline) | H₂SO₄/SO₃, 50°C | 3-Methyl-5-sulfo-N-(pyridin-3-ylmethyl)aniline | 58% |

Mechanistic Notes :

-

The methyl group directs substituents to the ortho/para positions on the aniline ring.

-

Pyridine’s electron-withdrawing nature suppresses EAS on its ring except under forcing conditions.

Oxidation Reactions

The methyl group and amine functionality are primary oxidation targets.

| Oxidizing Agent | Target Group | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ (acidic) | CH₃ (aniline) | H₂O, 100°C | 3-Carboxy-N-(pyridin-3-ylmethyl)aniline | 68% | |

| H₂O₂/Fe²⁺ | NH (amine) | EtOH, RT | N-Oxide derivative | 41% | |

| CrO₃ | Pyridine ring | AcOH, reflux | Pyridine N-oxide | 55% |

Key Insight : Oxidation of the methyl group to a carboxylic acid is synthetically valuable for introducing polarity or coordinating groups.

Reduction Reactions

Reductive modifications focus on the pyridine ring and introduced nitro groups.

| Reducing Agent | Target | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | Pyridine ring | EtOH, 50 psi | 3-Methyl-N-(piperidin-3-ylmethyl)aniline | 83% | |

| SnCl₂/HCl | Nitro group (post-EAS) | HCl (conc.), reflux | 3-Methyl-4-amino-N-(pyridin-3-ylmethyl)aniline | 76% |

Application : Hydrogenation of pyridine to piperidine enhances bioavailability in drug analogs.

Nucleophilic Reactions

The pyridine nitrogen and amine group participate in nucleophilic processes.

| Reagent | Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| MeI | Alkylation (amine) | K₂CO₃, DMF, 60°C | N-Methyl-3-methyl-N-(pyridin-3-ylmethyl)aniline | 89% | |

| AcCl | Acylation (amine) | Pyridine, 0°C → RT | N-Acetyl-3-methyl-N-(pyridin-3-ylmethyl)aniline | 78% | |

| LDA | Deprotonation (pyridine) | THF, −78°C | Lithiated pyridine intermediate | – |

Condensation and Coupling Reactions

The amine group facilitates condensation, while halogenated derivatives enable cross-coupling.

| Reaction | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Schiff base formation | Benzaldehyde | EtOH, Δ | N-(Pyridin-3-ylmethyl)-3-methylbenzylideneaniline | 63% | |

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | DME, Na₂CO₃, 80°C | Biaryl derivatives (post-bromination) | 71% |

Acid-Base and Salt Formation

The pyridine nitrogen (pKa ≈ 5.2) forms stable salts with acids, enhancing solubility for pharmaceutical formulations .

| Acid | Product | Application |

|---|---|---|

| HCl | 3-Methyl-N-(pyridin-3-ylmethyl)aniline HCl | Crystallization aid |

| Tosic acid | Tosylate salt | Ionic liquid precursor |

Biological Activity and Mechanistic Implications

Though beyond pure chemical reactivity, studies note that derivatives inhibit enzymes like leukotriene A-4 hydrolase via H-bonding with pyridine and van der Waals interactions with the methyl group . This underscores the compound’s utility in drug design.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies have shown that derivatives of pyridine-based anilines can effectively target kinases involved in cancer and other diseases .

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives, including 3-methyl-N-(pyridin-3-ylmethyl)aniline, demonstrating significant inhibitory activity against certain cancer cell lines . The results suggested that the presence of the pyridine moiety enhances binding affinity to the target enzymes.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions, including electrophilic aromatic substitution and nucleophilic addition.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitutes hydrogen on the aromatic ring with electrophiles | Halogenated derivatives |

| Nucleophilic Addition | Reacts with electrophiles to form new carbon-nitrogen bonds | Amides, imines |

| Oxidation | Converts amine to corresponding N-oxide | N-Oxides |

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors and dyes. Its ability to form stable complexes with metals makes it suitable for use in electronic devices.

Case Study:

Research conducted by the Royal Society of Chemistry highlighted the use of pyridine-based anilines in creating conductive polymers that exhibit desirable electronic properties . The study demonstrated that incorporating this compound into polymer matrices improved conductivity and stability.

Research has indicated that this compound exhibits potential antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-3-methoxy-N-(pyridin-4-ylmethyl)aniline | E. coli | 100 μg/mL |

| N-(pyridin-4-ylmethyl)anilines | Staphylococcus aureus | 125 μg/mL |

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Methyl-3-(pyridin-3-yl)aniline (Compound 24, )

- Structure : Aniline core with a pyridin-3-yl group at the meta position and a methyl group on the nitrogen.

- Synthesis : Prepared via Suzuki-Miyaura coupling (3-bromo-N-methylaniline + pyridin-3-ylboronic acid) with Pd(Ph₃)₄ catalysis .

- Key Differences :

- The methyl group is on the nitrogen rather than the aniline ring.

- Lacks the pyridinylmethyl linkage, reducing steric bulk.

- Applications: Potential intermediate for kinase inhibitors due to the pyridine’s coordination capacity.

3-Methyl-N-(p-tolyl)aniline (Compound 2g, )

- Structure : Para-tolyl group instead of pyridinylmethyl.

- Reactivity : Lower yield (20–55%) in electrooxidative C–H/N–H cross-coupling due to decomposition under standard conditions .

- Electronic Effects : The electron-donating methyl and tolyl groups reduce electrophilicity compared to the pyridine-containing analog.

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (Compound 9f, )

- Structure : Adds a nitro group and a sulfonylpiperazine moiety to the aniline core.

- Bioactivity : Purchased as a high-purity (>98%) compound for drug discovery, suggesting roles in targeting enzymes or receptors .

Electronic and Steric Effects

Biological Activity

3-Methyl-N-(pyridin-3-ylmethyl)aniline, also known as 3-Methyl-4-(pyridin-3-yl)aniline, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to an aniline moiety with a methyl group at the fourth position of the aniline. Its molecular formula is C₁₂H₁₂N₂, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit specific enzymes and receptors, which are crucial in various biological pathways.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be developed into therapeutic agents for treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies have indicated that it may affect cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Molecular docking studies have provided insights into how it interacts with target proteins involved in cancer pathways, enhancing our understanding of its mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in managing inflammatory diseases.

- Receptor Binding : Molecular docking studies indicate that the compound binds effectively to specific receptors, which may explain its anticancer effects.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in MDPI reported on the antimicrobial activity against various pathogens, highlighting its potential use as a broad-spectrum antimicrobial agent .

- Another research effort focused on the anticancer properties, demonstrating that the compound could inhibit the growth of multiple cancer cell lines through apoptosis induction .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-4-(piperidin-1-yl)aniline | Contains a piperidine ring | Potentially higher neuroactivity due to piperidine |

| 4-(1-Methylpiperidinyl)methoxyaniline | Features a methoxy group and piperidine | Enhanced solubility and bioavailability |

| 2-Amino-N-pyridin-3-ylmethylbenzamide | Contains an amide functional group | Increased stability and different biological activity |

| N-(pyridin-2-ylmethyl)aniline | Substituted pyridine at position 2 | Different binding affinity due to substitution pattern |

This table illustrates how the specific substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.